molecular formula C10H11ClFN B13670707 1-(3-Chloro-4-fluorobenzyl)azetidine

1-(3-Chloro-4-fluorobenzyl)azetidine

Cat. No.: B13670707
M. Wt: 199.65 g/mol
InChI Key: MEIAFVIBBRSSKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorobenzyl)azetidine typically involves the reaction of 3-chloro-4-fluorobenzylamine with azetidinone or its derivatives. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-4-fluorobenzyl)azetidine is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

MEIAFVIBBRSSKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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